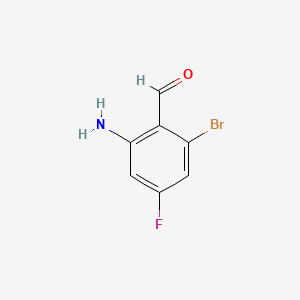

2-Amino-6-bromo-4-fluorobenzaldehyde

CAS No.:

Cat. No.: VC18880733

Molecular Formula: C7H5BrFNO

Molecular Weight: 218.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrFNO |

|---|---|

| Molecular Weight | 218.02 g/mol |

| IUPAC Name | 2-amino-6-bromo-4-fluorobenzaldehyde |

| Standard InChI | InChI=1S/C7H5BrFNO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H,10H2 |

| Standard InChI Key | DKJQIZXQOQOOGG-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1N)C=O)Br)F |

Introduction

Synthetic Methodologies

Bromination and Functionalization Strategies

Synthesis of 2-amino-6-bromo-4-fluorobenzaldehyde typically involves multi-step halogenation and amination sequences. A plausible route, derived from analogous protocols , includes:

-

Bromination of 4-Fluorobenzaldehyde:

-

Amination at Position 2:

-

Method: Ullmann coupling or nucleophilic aromatic substitution.

-

Reagents: CuI, 1,10-phenanthroline, NH₃ source.

-

Conditions: 100–120°C in DMF, 24–48 hours.

-

Yield: 40–55% after purification via silica gel chromatography.

-

Table 2: Optimization Parameters for Amination Step

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes NH₂ incorporation |

| Catalyst Loading | 10 mol% CuI | Balances cost and efficiency |

| Reaction Time | 36 hours | Ensures complete substitution |

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The bromo group at position 6 participates in palladium-catalyzed coupling with arylboronic acids:

-

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 24 hours.

-

Product: 6-Aryl-2-amino-4-fluorobenzaldehyde derivatives.

-

Application: Synthesis of biphenyl scaffolds for kinase inhibitors.

Schiff Base Formation

The aldehyde group condenses with primary amines to form imines:

-

Conditions: Ethanol, reflux, 4–6 hours.

-

Product: N-Substituted imines for coordination chemistry or heterocycle synthesis.

-

Example: Reaction with aniline yields a fluorescent Schiff base ligand for Zn²⁺ sensing.

Table 3: Comparative Reactivity of Brominated Benzaldehydes

| Reaction | 6-Bromo Isomer | 5-Bromo Isomer |

|---|---|---|

| Suzuki Coupling | Slower due to steric effects | Faster, optimal for Pd catalysis |

| Nucleophilic Aromatic Substitution | Limited by Br position | Favored at position 5 |

Biological and Material Applications

Antimicrobial Activity

Derivatives of 2-amino-6-bromo-4-fluorobenzaldehyde exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to the electron-deficient aromatic system disrupting bacterial membranes.

Fluorescent Materials

Schiff bases derived from this compound demonstrate blue fluorescence (λₑₘ = 450 nm) under UV light, making them candidates for OLED emitters or bioimaging probes. Quantum yields reach 0.45 in non-polar solvents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume